molecular formula C9H11BrN2O B2628788 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one CAS No. 1935492-56-0

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one

Katalognummer: B2628788
CAS-Nummer: 1935492-56-0
Molekulargewicht: 243.104
InChI-Schlüssel: HJGRJSYROZMDOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one: is a heterocyclic organic compound that features a bromine atom, a cyclobutylmethyl group, and a pyridazinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor followed by the introduction of the cyclobutylmethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The cyclobutylmethyl group can be introduced via alkylation reactions using cyclobutylmethyl halides under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes the use of continuous flow reactors for bromination and alkylation steps to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the pyridazinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of 2-(cyclobutylmethyl)pyridazin-3(2H)-one.

    Substitution: Formation of 4-substituted pyridazinones with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is explored for its use in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the cyclobutylmethyl group play crucial roles in the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

    4-Bromophenylacetic acid: Another brominated compound with different functional groups and applications.

    4-Bromobiphenyl: A brominated biphenyl with distinct chemical properties and uses.

Uniqueness: 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is unique due to its combination of a bromine atom, a cyclobutylmethyl group, and a pyridazinone core

Biologische Aktivität

4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one is a heterocyclic organic compound notable for its bromine atom, cyclobutylmethyl group, and pyridazinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The presence of the bromine atom and the cyclobutylmethyl group is crucial for enhancing the binding affinity and specificity of the compound towards these targets.

Enzyme Inhibition

Research indicates that derivatives of pyridazinones, including this compound, have been evaluated for their potential as tyrosine kinase inhibitors . Tyrosine kinases are critical in various signaling pathways associated with cell proliferation and differentiation. In particular, studies have shown that certain pyridazinone derivatives exhibit significant inhibitory effects against the c-Met enzyme, which is implicated in several cancers .

Anticancer Properties

Case studies have demonstrated the anticancer potential of compounds related to this compound. For instance, a series of substituted pyridazinones were synthesized and tested against human gastric cancer cell lines (Hs746T), revealing promising anti-proliferative activities. Compounds exhibiting strong c-Met inhibitory activities also showed effective inhibition of cancer cell growth .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Features
This compoundEnzyme inhibitor; anticancer; anti-inflammatoryBromine atom; cyclobutylmethyl group
4-Bromophenylacetic acidAnti-inflammatory; analgesicSimple brominated structure
4-BromobiphenylUsed in material science; less biological activityBiphenyl structure; distinct chemical properties

Case Studies

  • Tyrosine Kinase Inhibition : A study involving a series of pyridazinone derivatives highlighted their effectiveness as c-Met inhibitors. The most active compounds demonstrated IC50 values in the low micromolar range against the c-Met enzyme, indicating strong potential for further development as therapeutic agents .
  • Cell Line Studies : In vitro studies on Hs746T human gastric cancer cells revealed that certain derivatives led to significant reductions in cell viability, supporting their potential as anticancer agents. The mechanism appears to involve both direct enzyme inhibition and subsequent downstream signaling disruption .

Future Directions

The ongoing research into this compound suggests potential applications in drug development for cancer and inflammatory diseases. Further investigations are needed to elucidate the precise mechanisms of action and optimize the structure for enhanced efficacy and selectivity.

Eigenschaften

IUPAC Name

4-bromo-2-(cyclobutylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-4-5-11-12(9(8)13)6-7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGRJSYROZMDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.